2(3H)-Furanone, 5-hexyldihydro-4-methyl-, trans-
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Overview
Description
2(3H)-Furanone, 5-hexyldihydro-4-methyl-, trans- is an organic compound with the molecular formula C9H16O2 It is a furanone derivative, characterized by a furan ring with a hexyl and a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 5-hexyldihydro-4-methyl-, trans- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-hexyl-4-methyl-2-pentenoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the furanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 5-hexyldihydro-4-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran or tetrahydrofuran derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furanone ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydrofuran, tetrahydrofuran derivatives.
Substitution: Various substituted furanones depending on the nucleophile used.
Scientific Research Applications
2(3H)-Furanone, 5-hexyldihydro-4-methyl-, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 5-hexyldihydro-4-methyl-, trans- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes in microbial metabolic pathways, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Furanone, 5-butyldihydro-4-methyl-
- 2(3H)-Furanone, 5-pentyldihydro-4-methyl-
- 2(3H)-Furanone, 5-octyldihydro-4-methyl-
Uniqueness
2(3H)-Furanone, 5-hexyldihydro-4-methyl-, trans- is unique due to its specific hexyl substituent, which imparts distinct chemical and physical properties
Properties
CAS No. |
147254-33-9 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(4S,5R)-5-hexyl-4-methyloxolan-2-one |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-10-9(2)8-11(12)13-10/h9-10H,3-8H2,1-2H3/t9-,10+/m0/s1 |
InChI Key |
XNRLAEXLQFIKEY-VHSXEESVSA-N |
Isomeric SMILES |
CCCCCC[C@@H]1[C@H](CC(=O)O1)C |
Canonical SMILES |
CCCCCCC1C(CC(=O)O1)C |
Origin of Product |
United States |
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